molecular formula C8H14N2O2 B8099326 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester CAS No. 1330763-10-4

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester

Cat. No.: B8099326
CAS No.: 1330763-10-4
M. Wt: 170.21 g/mol
InChI Key: WKBRTHPHNNWKJO-UHFFFAOYSA-N
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Description

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester is a heterocyclic organic compound It is characterized by a pyrrole ring structure with an amino group at the 5-position, a carboxylic acid group at the 2-position, and an ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester typically begins with the preparation of the pyrrole ring. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The amino group can be introduced through a subsequent reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propan-2-yl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)12-8(11)6-3-4-7(9)10-6/h5-6H,3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBRTHPHNNWKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151853
Record name 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-10-4
Record name 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330763-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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